4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)butanoic acid
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)butanoic acid is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)butanoic acid and its derivatives have been the subject of significant research, primarily in the context of synthesis and structural analysis. For instance, Śladowska et al. (2001) described the synthesis and preliminary pharmacological screening of 2-(4-substituted)butyl derivatives of this compound, noting strong analgesic action and effects on blood pressure and locomotor activity, though this does not directly relate to the compound (Śladowska et al., 2001). Similarly, Naveen et al. (2016) conducted a detailed analysis of the molecular and crystal structure of a closely related compound, providing insights into its structural features and supramolecular interactions (Naveen et al., 2016).
Chemical Properties and Applications
Research by Ikaunieks, Björkling, and Loža (2015) developed synthetic protocols for 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolo[3,4-c]pyridines containing sulfonamide groups, indicating potential applications in chemical synthesis and the modification of pyrrolo[3,4-c]pyridine structures (Ikaunieks et al., 2015). Moreover, Fedoseev et al. (2016) explored the transformation of diazaspiro compounds in furo[3,4-c]pyridines, highlighting the versatility of the core structure in synthesizing fused heterocycles (Fedoseev et al., 2016).
Analytical and Spectroscopic Studies
Muszalska, Śladowska, and Sabiniarz (2005) established HPLC and TLC methodologies for the determination or purity evaluation of a closely related compound, indicating the relevance of these methods in analyzing compounds within this chemical class (Muszalska et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential analgesic and sedative activity .
Mode of Action
It’s worth noting that similar compounds have shown to have analgesic properties, being more active in the “writhing” test than aspirin, and two of them were similar to morphine . This suggests that these compounds may interact with pain receptors or pathways in the body.
Biochemical Pathways
It’s known that similar compounds have shown to inhibit the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep . This suggests that these compounds may affect neurological pathways related to pain perception and sedation.
Result of Action
Similar compounds have shown potential analgesic and sedative activity . They were more active in the “writhing” test than aspirin, and two of them were similar to morphine . In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
Action Environment
It’s worth noting that the efficacy of similar compounds in reducing blood glucose suggests potential application in the prevention and treatment of disorders involving elevated plasma blood glucose .
Biochemical Analysis
Biochemical Properties
It is known that the compound has potential analgesic and sedative activity
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9(15)2-1-5-13-10(16)7-3-4-12-6-8(7)11(13)17/h3-4,6H,1-2,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMADBICZDWMUPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N(C2=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1322604-76-1 | |
Record name | 4-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.